N'-[(2E)-butan-2-ylidene]-2,4-dichlorobenzohydrazide
Description
2,4-dichloro-N’-(1-methylpropylidene)benzohydrazide is an organic compound with the molecular formula C11H12Cl2N2O It is a derivative of benzohydrazide, characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring and a hydrazide group substituted with a 1-methylpropylidene moiety
Properties
Molecular Formula |
C11H12Cl2N2O |
|---|---|
Molecular Weight |
259.13 g/mol |
IUPAC Name |
N-[(E)-butan-2-ylideneamino]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C11H12Cl2N2O/c1-3-7(2)14-15-11(16)9-5-4-8(12)6-10(9)13/h4-6H,3H2,1-2H3,(H,15,16)/b14-7+ |
InChI Key |
VOUIOQCSXDFPRD-VGOFMYFVSA-N |
Isomeric SMILES |
CC/C(=N/NC(=O)C1=C(C=C(C=C1)Cl)Cl)/C |
Canonical SMILES |
CCC(=NNC(=O)C1=C(C=C(C=C1)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N’-(1-methylpropylidene)benzohydrazide typically involves the reaction of 2,4-dichlorobenzohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,4-dichloro-N’-(1-methylpropylidene)benzohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. Purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N’-(1-methylpropylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the hydrazone group to other functional groups, such as amines.
Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the chlorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted benzohydrazide derivatives.
Scientific Research Applications
2,4-dichloro-N’-(1-methylpropylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N’-(1-methylpropylidene)benzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorobenzohydrazide: Lacks the 1-methylpropylidene moiety.
N’-(1-methylpropylidene)benzohydrazide: Lacks the chlorine atoms on the benzene ring.
2,4-dichloro-N’-(1-ethylpropylidene)benzohydrazide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2,4-dichloro-N’-(1-methylpropylidene)benzohydrazide is unique due to the specific combination of chlorine atoms and the 1-methylpropylidene moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
